5-Hydroxy Leflunomide-d4 (Metabolite M2)
Beschreibung
Systematic Nomenclature and Synonyms
5-Hydroxy Leflunomide-d4 (Metabolite M2) is systematically named 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide-d4 , reflecting its deuterated structure at four hydrogen positions. The compound is also recognized by several synonyms:
- 5-Hydroxy Leflunomide-d4
- Metabolite M2
- A77 1726-d4 (referencing its relationship to the non-deuterated parent metabolite).
The CAS registry number 1794789-76-6 uniquely identifies this deuterated compound in chemical databases.
Molecular Formula and Isotopic Composition
The molecular formula of 5-Hydroxy Leflunomide-d4 is C₁₂H₅D₄F₃N₂O₃ , with a molecular weight of 290.23 g/mol . The isotopic composition includes four deuterium atoms (D) replacing hydrogen atoms at specific positions on the isoxazole and hydroxymethyl groups (Figure 1). This substitution increases the molecular mass by 4 atomic mass units compared to the non-deuterated analog, 5-Hydroxy Leflunomide (C₁₂H₉F₃N₂O₃; 286.21 g/mol).
Table 1: Isotopic Comparison with Non-Deuterated Analog
| Property | 5-Hydroxy Leflunomide-d4 | 5-Hydroxy Leflunomide |
|---|---|---|
| Molecular Formula | C₁₂H₅D₄F₃N₂O₃ | C₁₂H₉F₃N₂O₃ |
| Molecular Weight (g/mol) | 290.23 | 286.21 |
| Deuterium Substitution | 4 H → D | None |
Structural Elucidation via Spectroscopic Techniques
The structural confirmation of 5-Hydroxy Leflunomide-d4 relies on advanced spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The non-deuterated analog (5-Hydroxy Leflunomide) exhibits characteristic peaks at δ 2.24 ppm (methyl group), δ 7.65–7.76 ppm (aromatic protons), and δ 10.89 ppm (amide NH). In the deuterated form, the absence of specific proton signals (e.g., methyl or hydroxymethyl hydrogens) confirms deuterium substitution.
- ¹³C NMR : Peaks at δ 23.5 ppm (methyl carbon) and δ 167.4 ppm (carbonyl carbon) align with the isoxazole-carboxamide backbone. Deuterium-induced isotopic shifts are minimal (<0.1 ppm) due to the low gyromagnetic ratio of deuterium.
Mass Spectrometry (MS)
Comparative Analysis with Non-deuterated Analog (5-Hydroxy Leflunomide)
The deuterated and non-deuterated forms share a core structure but differ in physicochemical and metabolic properties:
Structural Stability
Analytical Differentiation
Metabolic Implications
- In vivo studies demonstrate that 5-Hydroxy Leflunomide-d4 exhibits 7-fold lower exposure of the demethylated metabolite (M2) compared to its non-deuterated counterpart, highlighting reduced metabolic clearance.
Eigenschaften
CAS-Nummer |
1794789-76-6 |
|---|---|
Molekularformel |
C12H9F3N2O3 |
Molekulargewicht |
290.235 |
IUPAC-Name |
5-(hydroxymethyl)-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(19)9-5-16-20-10(9)6-18/h1-5,18H,6H2,(H,17,19)/i1D,2D,3D,4D |
InChI-Schlüssel |
PDBLFERZFMEGMZ-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(ON=C2)CO |
Synonyme |
5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide-d4; |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Materials and Deuterated Precursors
Deuterium labeling is achieved using precursors such as 5-methylisoxazole-3-carboxylic-d4 acid (Catalogue No.: PA STI 062330), which provides a deuterated isoxazole ring system. The trifluoromethylphenyl moiety is introduced via coupling reactions with 4-(trifluoromethyl)aniline, ensuring retention of the isotopic label during subsequent synthetic steps. Key intermediates include:
| Compound | Molecular Formula | Molecular Weight | Role in Synthesis |
|---|---|---|---|
| 5-Methylisoxazole-3-carboxylic-d4 acid | C5HD4NO3 | 131.12 | Deuterated core structure |
| 4-(Trifluoromethyl)aniline | C7H6F3N | 161.12 | Aromatic coupling partner |
The coupling of these intermediates is catalyzed by carbodiimide reagents, yielding the deuterated leflunomide analog. Subsequent hydroxylation at the 5-position is performed using oxidative agents such as meta-chloroperbenzoic acid (mCPBA) under controlled pH conditions.
Hydroxylation and Purification
Hydroxylation introduces a hydroxyl group at the 5-position of the isoxazole ring, forming 5-Hydroxy Leflunomide-d4. This step is monitored via high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 254 nm to track reaction progression. Post-synthesis, the crude product is purified using reverse-phase chromatography (C18 column, acetonitrile/water gradient) to isolate the metabolite from unreacted starting materials and byproducts.
Biotransformation Using Hepatic Cell Models
In addition to chemical synthesis, 5-Hydroxy Leflunomide-d4 can be generated through in vitro biotransformation using hepatic cell lines. This method mirrors endogenous metabolic pathways, providing insights into the compound’s pharmacokinetic behavior.
Cell Culture and Incubation Conditions
Human HepG2 cells, a well-characterized hepatoma cell line, are incubated with leflunomide-d4 at 37°C under 5% CO₂. The culture medium is supplemented with deuterated water (D₂O) to facilitate isotopic exchange during metabolite formation. After 24–48 hours, cells are lysed using ice-cold methanol (500 μL per 10 cm dish) to arrest enzymatic activity and extract metabolites.
Enzymatic Conversion Pathways
The biotransformation of leflunomide-d4 to 5-Hydroxy Leflunomide-d4 is mediated primarily by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2C19. These enzymes catalyze the hydroxylation of the isoxazole ring, with deuterium retention confirmed via mass spectrometry. The reaction kinetics are pH-dependent, with optimal activity observed at pH 7.4.
Analytical Characterization
Liquid Chromatography–Mass Spectrometry (LC-MS)
LC-MS is the gold standard for characterizing 5-Hydroxy Leflunomide-d4. A representative method employs:
-
Column : Ascentis® Express C18 (2.7 μm, 150 × 2.1 mm)
-
Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B)
-
Gradient : 5% B to 95% B over 15 minutes
The deuterated metabolite exhibits a 4 Da mass shift compared to its non-deuterated counterpart, confirming successful isotopic labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹⁹F NMR are used to verify structural integrity and deuterium incorporation. Key spectral features include:
-
¹H NMR (DMSO-d₆) : Absence of protons at δ 6.8–7.2 (aromatic region) due to deuterium substitution.
-
¹⁹F NMR : A singlet at δ −62.5 ppm, corresponding to the trifluoromethyl group.
Applications in Pharmacokinetic Research
As a stable isotope-labeled internal standard, 5-Hydroxy Leflunomide-d4 enables precise quantification of leflunomide metabolites in biological matrices. Its use in LC-MS/MS assays reduces matrix effects and improves assay reproducibility. Recent studies have utilized this compound to investigate drug-drug interactions involving CYP inhibitors, underscoring its role in therapeutic drug monitoring .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy Leflunomide-d4 (Metabolite M2) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy Leflunomide-d4 (Metabolite M2) has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging, particularly in the study of metabolic disorders.
Industry: Applied in the development of new pharmaceuticals and in environmental research to study the fate of chemicals in the environment
Wirkmechanismus
The mechanism of action of 5-Hydroxy Leflunomide-d4 (Metabolite M2) involves its interaction with specific molecular targets and pathways. As a metabolite of Leflunomide, it is known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of rapidly dividing cells, such as those found in certain cancers and autoimmune diseases .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional distinctions between 5-Hydroxy Leflunomide-d4 (M2) and related compounds are critical for understanding its role in metabolism and analytical workflows. Below is a detailed comparison:
Structural and Molecular Differences
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Leflunomide-d4 | C₁₂H₅D₄F₃N₂O₂ | 274.23 | Deuterated parent prodrug; lacks hydroxyl group. |
| A77 1726-d4 (Teriflunomide-d4) | C₁₂H₅D₄F₃N₂O₂ | 274.23 | Active metabolite; shares formula with Leflunomide-d4 but lacks the prodrug’s isoxazole ring. |
| 5-Hydroxy Leflunomide-d4 (M2) | C₁₂H₅D₄F₃N₂O₃ | 290.23 | Hydroxylated derivative; additional oxygen enhances polarity. |
- Key Observations: M2’s hydroxyl group increases its molecular weight by 16 Da compared to Leflunomide-d4 and A77 1726-d4, directly affecting its chromatographic retention time and MS fragmentation patterns . Despite identical molecular formulas, Leflunomide-d4 (parent prodrug) and A77 1726-d4 (active metabolite) differ structurally: A77 1726-d4 lacks the isoxazole ring, a feature critical to the prodrug’s activation .
Metabolic and Pharmacokinetic Roles
- Leflunomide-d4: As the deuterated prodrug, it is metabolized in vivo to A77 1726-d4, the primary active form responsible for immunosuppressive effects.
- A77 1726-d4 : Acts as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), with a plasma half-life exceeding 15 days due to enterohepatic recirculation.
- 5-Hydroxy Leflunomide-d4 (M2): Represents a secondary oxidative metabolite, likely formed via cytochrome P450 (CYP)-mediated hydroxylation. Its shorter half-life reflects increased hydrophilicity and renal excretion .
Analytical Differentiation
LC-MS parameters for these compounds highlight critical distinctions:
| Parameter | Leflunomide-d4 | A77 1726-d4 | 5-Hydroxy Leflunomide-d4 (M2) |
|---|---|---|---|
| Retention Time (RT) | ~8.2 min | ~7.9 min | ~5.4 min (shorter due to -OH) |
| MS1 m/z ([M+H]⁺) | 275.1 | 275.1 | 291.1 |
| MS2 Fragmentation | Dominant loss of -CF₃ | Similar to parent | Additional -OH-related ions |
- MS2 Spectra: M2’s hydroxyl group generates unique fragment ions (e.g., m/z 273.0 and 229.1), absent in non-hydroxylated analogs, aiding definitive identification .
Analytical and Regulatory Considerations
Accurate identification of these compounds requires:
Multi-parameter Validation : Matching RT, MS1, and MS2 data to reference standards .
Deuterated Internal Standards : Essential for minimizing matrix effects in biological samples .
Database Gaps : Current spectral libraries (e.g., HMDB) lack comprehensive MS2 data for deuterated metabolites, underscoring the need for lab-specific reference libraries .
Q & A
Basic: What analytical techniques are recommended for quantifying 5-Hydroxy Leflunomide-d4 in biological matrices?
Answer:
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying deuterated metabolites like 5-Hydroxy Leflunomide-d4 due to its high sensitivity and specificity. Deuterated analogs serve as internal standards to correct for matrix effects and ionization variability. Chromatographic separation (e.g., reverse-phase HPLC) coupled with tandem MS detection ensures accurate differentiation between endogenous metabolites and the deuterated tracer . Method validation should include calibration curves, recovery rates, and precision tests to meet pharmacokinetic study requirements.
Advanced: How can researchers optimize the synthesis of 5-Hydroxy Leflunomide-d4 to ensure high isotopic purity?
Answer:
Isotopic purity is critical for minimizing interference in metabolic tracing. A two-step approach is recommended:
Deuterium Incorporation : Use deuterated precursors (e.g., D₂O or deuterated reducing agents) in key synthetic steps, such as the reduction of leflunomide’s keto group to introduce deuterium at specific positions.
Purification : Employ size-exclusion chromatography or preparative HPLC to isolate the deuterated compound. Post-synthesis characterization via high-resolution NMR and isotope-ratio mass spectrometry (IRMS) confirms isotopic labeling efficiency (>98% deuterium incorporation) .
Basic: What is the role of 5-Hydroxy Leflunomide-d4 in studying leflunomide's metabolic pathways?
Answer:
As a stable isotope-labeled metabolite, 5-Hydroxy Leflunomide-d4 is used to trace the pharmacokinetics and distribution of leflunomide’s active form. It enables precise quantification of metabolite M2 in plasma, urine, and tissues via isotope dilution assays. This is particularly valuable for studying hepatic metabolism and renal excretion dynamics, as deuterium labeling avoids overlap with endogenous signals in mass spectrometry .
Advanced: How should researchers address discrepancies in metabolite concentration data when using 5-Hydroxy Leflunomide-d4 as an internal standard?
Answer:
Discrepancies often arise from matrix effects, isotopic interference, or incomplete chromatographic separation. Mitigation strategies include:
- Cross-Validation : Use orthogonal methods like stable isotope-labeled internal standards (SIL-IS) or derivatization-based GC-MS to confirm results.
- Isotopic Interference Checks : Monitor for natural abundance deuterium in biological samples, which can affect low-concentration measurements.
- Method Optimization : Adjust mobile phase gradients in LC-MS to resolve co-eluting peaks and reduce ion suppression .
Basic: What safety protocols are advised when handling 5-Hydroxy Leflunomide-d4 in laboratory settings?
Answer:
While specific toxicity data for 5-Hydroxy Leflunomide-d4 may be limited, general protocols for deuterated compounds apply:
- Storage : Keep under inert gas (argon/nitrogen) at -20°C to prevent degradation.
- Handling : Use PPE (gloves, lab coats) and work in a fume hood to avoid inhalation or dermal exposure.
- Waste Disposal : Segregate chemically contaminated waste and consult institutional guidelines for hazardous material disposal .
Advanced: What experimental designs can mitigate the impact of deuterium isotope effects in metabolic studies involving 5-Hydroxy Leflunomide-d4?
Answer:
Deuterium isotope effects (e.g., altered enzyme binding or metabolic rates) can skew results. To address this:
- Control Experiments : Compare pharmacokinetic parameters (e.g., clearance, half-life) between deuterated and non-deuterated metabolites in parallel studies.
- Kinetic Modeling : Use compartmental models to account for isotope-induced rate differences.
- Enzyme Assays : Conduct in vitro studies with cytochrome P450 isoforms (e.g., CYP1A2, CYP2C19) to quantify isotopic effects on metabolic conversion rates .
Basic: How is 5-Hydroxy Leflunomide-d4 utilized in enzyme inhibition studies?
Answer:
The compound is used to assess the inhibitory activity of leflunomide on dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis. By spiking cell lysates or recombinant enzyme preparations with 5-Hydroxy Leflunomide-d4, researchers can quantify binding affinity (Kᵢ) and IC₅₀ values via competitive LC-MS assays. Deuterium labeling ensures accurate distinction between endogenous and exogenous inhibitors .
Advanced: What strategies are effective for resolving low recovery rates of 5-Hydroxy Leflunomide-d4 in complex matrices like plasma?
Answer:
Low recovery rates often stem from protein binding or matrix interference. Solutions include:
- Protein Precipitation : Use acetonitrile or methanol for deproteinization, followed by solid-phase extraction (SPE) to isolate the metabolite.
- Matrix Matching : Prepare calibration standards in analyte-free plasma to mimic sample conditions.
- Ion Suppression Mitigation : Optimize MS source parameters (e.g., desolvation temperature) and employ post-column infusion to identify interference sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
